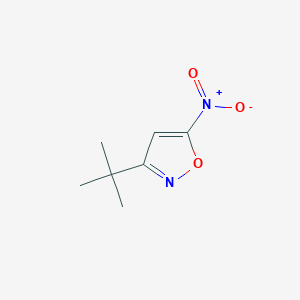

3-(Tert-butyl)-5-nitroisoxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Tert-butyl)-5-nitroisoxazole, also known as this compound, is a useful research compound. Its molecular formula is C7H10N2O3 and its molecular weight is 170.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1.1 Synthesis of Isoxazoles

One of the primary applications of 3-(tert-butyl)-5-nitroisoxazole is in the synthesis of other isoxazole derivatives. The compound can be utilized as a building block for synthesizing more complex heterocycles through various methods:

- One-Pot Synthesis : It has been demonstrated that this compound can be synthesized efficiently in a one-pot reaction involving substituted aldoximes and alkynes. This method allows for high yields and regioselectivity under mild conditions, making it a valuable approach in organic synthesis .

- Radical Initiator : The compound acts as a radical initiator in reactions leading to the formation of polycyclic structures. For instance, it has been used in metal-free radical nitrile oxidation cycloadditions to produce isoxazoles and oxacyclic ketones . This versatility highlights its importance in developing new synthetic methodologies.

Biological Applications

2.1 Antimicrobial Properties

Research has indicated that nitroisoxazoles, including this compound, exhibit antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents .

2.2 Herbicidal Activity

The compound serves as an intermediate in the synthesis of herbicides. Specifically, derivatives of this compound have been reported to possess selective herbicidal activity against certain weeds, making them useful in agricultural applications .

Case Study 1: Synthesis and Reactivity

A detailed study focused on the reactivity of this compound demonstrated its utility as a vinylogous pronucleophile in allylic-allylic alkylation reactions. This application underscores its role in facilitating complex organic transformations while maintaining high selectivity .

Case Study 2: Polycyclic Compound Formation

Another significant application involves using this compound in the formation of polycyclic compounds through intramolecular cycloaddition reactions. This method not only simplifies the synthetic process but also enhances the structural diversity of the resulting compounds .

Summary Table of Applications

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr) Reactions

The nitro group at position 5 strongly activates the isoxazole ring for nucleophilic substitution. This reactivity is exploited in reactions with bis(nucleophiles) such as hydroquinone, aliphatic diamines, and disulfides.

Key Findings:

-

Hydroquinone Reactions :

| Entry | Nucleophile | Solvent | Base | Yield (%) |

|---|---|---|---|---|

| 1 | Hydroquinone | CH₃CN | None | 82 |

| 2 | 1,3-Propanediamine | tert-BuOH | DIPEA | 77 |

| 3 | 1,2-Ethanedithiol | CH₃CN | Cs₂CO₃ | 68 |

Mechanistic Insight:

-

The nitro group stabilizes the Meisenheimer intermediate during SNAr, while the tert-butyl group directs substitution to the less hindered position .

Reactions with Aliphatic Diamines

This compound undergoes SNAr with aliphatic diamines to form bis(isoxazole) derivatives, critical for synthesizing AMPA receptor modulators.

Experimental Data:

-

Optimized Conditions :

Challenges:

Radical-Mediated Cycloaddition

The nitro group participates in tert-butyl nitrite (TBN)-induced radical cascades to form polycyclic architectures.

Example Reaction Pathway :

-

Hydrogen Abstraction : TBN generates tert-butoxy radicals, abstracting hydrogen from the methyl group.

-

Nitrile Oxide Formation : Sequential radical coupling and tautomerization yield a nitrile oxide intermediate.

-

Cycloaddition : Intramolecular 1,3-dipolar cycloaddition with alkenes produces isoxazole-fused oxacyclic ketones.

Yield Data:

Catalytic Allylic–Allylic Alkylation

This compound acts as a pronucleophile in enantioselective allylic–allylic alkylation under cinchona alkaloid catalysis.

Key Results :

-

Scope : Compatible with aryl, heteroaryl, and alkenyl substituents.

-

Enantiocontrol : Up to 99:1 er with tert-butyl ester substrates (Table 2).

| Entry | R₁ | R₂ | Yield (%) | er |

|---|---|---|---|---|

| 1 | Ph | Me | 84 | 96:4 |

| 2 | 4-CF₃C₆H₄ | Me | 82 | 90:10 |

| 13 | Ph | tBu | 90 | 99:1 |

Solvent and Steric Effects

The tert-butyl group significantly impacts reaction outcomes:

Eigenschaften

IUPAC Name |

3-tert-butyl-5-nitro-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-7(2,3)5-4-6(9(10)11)12-8-5/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INFQVIKALKIATA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.